REACTION_SMILES
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[Br:10][c:11]1[s:12][c:13](-[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:14][n:15]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[H-:8].[NH2:1][c:2]1[n:3][cH:4][n:5][cH:6][cH:7]1.[Na+:9]>>[NH:1]([c:2]1[n:3][cH:4][n:5][cH:6][cH:7]1)[c:11]1[s:12][c:13](-[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:14][n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ncc(-c2ccccc2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccncn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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c1ccc(-c2cnc(Nc3ccncn3)s2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |